Spastazoline

Description

Properties

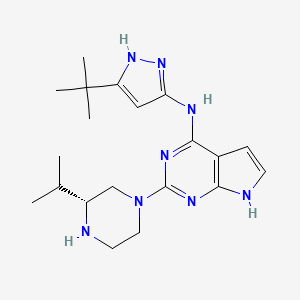

IUPAC Name |

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOLTAKAPDKZRY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of Spastazoline: A Technical Guide for Researchers

An In-depth Overview of a Potent and Selective Spastin Inhibitor for Preclinical Research

Spastazoline, a pyrazolyl-pyrrolopyrimidine-based compound, has emerged as a potent and selective, cell-permeable inhibitor of the microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein, spastin.[1][2][3][4] Its development has provided a valuable chemical tool for dissecting the dynamic cellular processes regulated by spastin, such as cell division and intracellular vesicle transport.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound, aimed at researchers, scientists, and drug development professionals.

Discovery and Design

The design of this compound was a result of a structure-guided approach aimed at developing a chemical probe for human spastin.[2][3][4] The process involved testing various heterocyclic scaffolds against wild-type spastin and engineered mutant versions of the protein.[2][3][4] Computational docking studies were employed to refine the compound's potency and selectivity, leading to the synthesis of this compound.[2][3][4] A key aspect of its development was the parallel identification of a resistance-conferring point mutation, N386C in human spastin, which serves as a crucial control for verifying on-target effects in cellular experiments.[4]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of spastin.[2] This means it binds to the ATP-binding site of the spastin enzyme, preventing the binding of ATP and subsequent hydrolysis, which is essential for its microtubule-severing activity. The inhibition of spastin's ATPase activity directly blocks its ability to remodel the microtubule cytoskeleton.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 99 ± 18 nM | Human spastin | 1 mM MgATP | [4] |

| IC50 (N386C mutant) | >100-fold less potent than wild-type | Human spastin | Not specified | [4] |

Table 1: In Vitro Potency of this compound

| Cell Line | Treatment | Phenotype | Quantitative Observation | Reference |

| HeLa-WT | 10 µM this compound for 4.5 hours | Increased intercellular bridges | ~2-fold increase (25.2 ± 1.4% vs. 13.9 ± 0.6% in DMSO control) | [4] |

| HeLa-N386C | 10 µM this compound for 4.5 hours | No significant increase in intercellular bridges | 13.6 ± 1.4% vs. 12.7 ± 1.3% in DMSO control | [4] |

Table 2: Cellular Effects of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Recombinant Spastin Expression and Purification

-

Expression System: E. coli BL21(DE3) cells are commonly used for expressing recombinant spastin.[5][6]

-

Vector: A pGEX-based vector with a cleavable N-terminal GST tag is often employed.[5]

-

Induction: Protein expression is typically induced with IPTG at a concentration of 0.5 mM to 1 mM at a lower temperature (e.g., 18-20°C) for an extended period (24-48 hours) to improve protein solubility.[6]

-

Purification:

-

Cells are lysed by sonication in a buffer containing Tris-HCl, NaCl, imidazole, and protease inhibitors.[6]

-

The lysate is cleared by centrifugation, and the supernatant containing the GST-tagged spastin is incubated with glutathione-sepharose beads.[6]

-

After washing, the GST tag is cleaved using a specific protease (e.g., PreScission Protease) while the protein is still bound to the beads or after elution.[5]

-

Further purification can be achieved by ion-exchange chromatography and size-exclusion chromatography to obtain highly pure and active spastin.[7]

-

Spastin ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by spastin.

-

Principle: The malachite green reagent forms a complex with free phosphate, resulting in a color change that can be measured spectrophotometrically at approximately 620 nm.

-

Reagents:

-

Assay Buffer: Typically contains HEPES or Tris buffer, KCl, MgCl₂, and DTT.

-

ATP solution (high purity).

-

Recombinant spastin protein.

-

Malachite Green Reagent.

-

Phosphate standards for generating a standard curve.

-

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer, spastin enzyme, and the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Measure the absorbance at ~620 nm.

-

Calculate the amount of phosphate released using a phosphate standard curve and determine the enzyme activity and inhibitor potency (IC50).[8]

-

Cellular Assays with this compound

Creation of Stable Cell Lines:

-

Cell Line: HeLa T-REx cells are a suitable choice for generating stable cell lines with inducible expression of the gene of interest.

-

Vectors: A co-transfection approach is used with a pcDNA5/FRT/TO vector containing the spastin gene (wild-type or mutant) and the pOG44 vector expressing Flp recombinase.

-

Transfection: Transfection is performed using a lipid-based reagent like Lipofectamine 2000.

-

Selection: Stably transfected cells are selected using hygromycin B, as the successful recombination event confers resistance to this antibiotic.

-

Induction: Protein expression is induced by adding tetracycline or doxycycline to the culture medium.[9]

Immunofluorescence Staining for Acetylated Tubulin:

-

Cell Culture: HeLa cells are grown on coverslips to an appropriate confluency.

-

Fixation: Cells are fixed with cold methanol or paraformaldehyde.

-

Permeabilization: If using paraformaldehyde fixation, cells are permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution containing BSA or serum.

-

Primary Antibody: Cells are incubated with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).

-

Secondary Antibody: After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody is added.

-

Counterstaining and Mounting: The nucleus is often counterstained with DAPI, and the coverslips are mounted on slides with an anti-fade mounting medium.

-

Imaging: Images are acquired using a fluorescence or confocal microscope.[4]

Visualizations

This compound Discovery Workflow

Caption: A flowchart illustrating the key stages in the discovery and validation of this compound.

This compound's Mechanism of Action

Caption: Diagram showing this compound's competitive inhibition of ATP binding to spastin.

Experimental Workflow for Cellular Phenotyping

Caption: Workflow for generating stable cell lines and analyzing the cellular effects of this compound.

References

- 1. Recognition of C-terminal amino acids in tubulin by pore loops in Spastin is important for microtubule severing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 4. Designing a chemical inhibitor of the AAA protein spastin using active site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of spastin bound to a glutamate-rich peptide implies a hand-over-hand mechanism of substrate translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FBXL17/spastin axis as a novel therapeutic target of hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subunit Interactions and Cooperativity in the Microtubule-severing AAA ATPase Spastin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

Spastazoline Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spastazoline is a potent, cell-permeable small molecule inhibitor of spastin, a microtubule-severing enzyme belonging to the ATPases Associated with diverse cellular Activities (AAA) protein family.[1] Spastin plays a crucial role in various cellular processes, including cell division, intracellular vesicle transport, and neuronal function.[2][3] Dysregulation of spastin activity has been implicated in human diseases, making it an attractive therapeutic target. This document provides a comprehensive technical overview of the target selectivity profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantitatively assessed against its primary target, spastin, as well as a panel of off-target proteins to establish its selectivity profile.

On-Target Potency

This compound demonstrates potent, ATP-competitive inhibition of human spastin.[2][3] The half-maximal inhibitory concentration (IC50) has been determined through in vitro enzymatic assays.

| Target | IC50 (nM) | Assay Type |

| Human Spastin | 99 ± 18 | Steady-State ATPase Assay |

| Table 1: On-target potency of this compound against human spastin. |

Off-Target Selectivity

The selectivity of this compound has been evaluated against other AAA proteins and a broad panel of kinases to assess its potential for off-target effects.

AAA Protein Family Selectivity:

This compound exhibits high selectivity for spastin over other related AAA proteins. At a concentration of 10 µM, this compound did not produce significant inhibition of the ATPase activity of four other AAA proteins.[1][3]

| Off-Target | % Inhibition at 10 µM |

| Fidgetin-like 1 (FIGL1) | Not appreciable |

| Katanin | Not appreciable |

| VPS4B | Not appreciable |

| VCP/p97 | Not appreciable |

| Table 2: Selectivity of this compound against a panel of AAA proteins. |

Kinase Selectivity Profile:

A kinase selectivity screen was performed against a panel of 65 human kinases. This compound was found to be highly selective, with significant inhibition (>50%) observed for only one kinase, NTRK1.[1]

| Kinase Panel | Number of Kinases Tested | Kinases with >50% Inhibition |

| Human Kinase Panel | 65 | NTRK1 |

| Table 3: Kinase selectivity profile of this compound. |

Binding Affinity of a this compound Analogue:

Isothermal titration calorimetry (ITC) was employed to determine the binding affinity of a pyrazolylaminoquinazoline-based analogue of this compound (compound 1) to the AAA domain of wild-type spastin.

| Compound | Target | Kd (nM) | Assay Type |

| Compound 1 (this compound Analogue) | Spastin-AAA-WT | 312 ± 300 | Isothermal Titration Calorimetry |

| Table 4: Binding affinity of a this compound analogue to the spastin AAA domain. |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Steady-State ATPase Assay for Spastin Inhibition

This assay measures the rate of ATP hydrolysis by recombinant human spastin in the presence of varying concentrations of this compound to determine the IC50 value.

Materials:

-

Recombinant human spastin (Hs-spastin)

-

MgATP

-

Assay Buffer (e.g., Tris-based buffer at physiological pH)

-

This compound

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplates

-

Plate reader

Protocol:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add recombinant Hs-spastin to the assay buffer.

-

Add the this compound dilutions to the wells containing Hs-spastin and incubate for a pre-determined time at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of MgATP (e.g., 1 mM) to each well.

-

Allow the reaction to proceed for a specific time, ensuring that the measurement is within the linear range of the assay.

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent such as Malachite Green.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

A large panel of kinases is used to assess the selectivity of this compound. The general approach involves measuring the enzymatic activity of each kinase in the presence of a fixed concentration of the inhibitor.

General Protocol:

-

A panel of purified, active human kinases is utilized.

-

Each kinase is assayed in its optimized buffer system containing a specific substrate (peptide or protein) and ATP.

-

This compound is added to the kinase reaction at a specified concentration (e.g., 1 µM or 10 µM).

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., using [γ-³³P]ATP) or non-radiometric methods (e.g., fluorescence-based or luminescence-based assays like ADP-Glo).

-

The percentage of kinase activity remaining in the presence of this compound is calculated relative to a vehicle control (e.g., DMSO).

-

Kinases showing significant inhibition are typically followed up with IC50 determinations.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound or its analogue) to a macromolecule (spastin). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

General Protocol:

-

Prepare purified recombinant spastin (or its AAA domain) and the this compound analogue in an identical, degassed buffer.

-

Load the spastin solution into the sample cell of the ITC instrument.

-

Load the this compound analogue solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the this compound analogue into the spastin solution.

-

The heat change associated with each injection is measured by the instrument.

-

The raw data (heat flow per injection) is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the Kd.

Visualizations

Spastin Signaling Pathway and Inhibition by this compound

Caption: Spastin utilizes ATP hydrolysis to sever microtubules, impacting various cellular processes.

Experimental Workflow for Target Selectivity Profiling

Caption: Workflow for determining the on-target and off-target activity of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the microtubule-severing AAA ATPase spastin. The comprehensive selectivity profiling demonstrates minimal off-target activity against a panel of related AAA proteins and a broad range of kinases. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to utilize this compound as a chemical probe to investigate the cellular functions of spastin or to guide further drug development efforts targeting this enzyme. The combination of potent on-target activity and a clean off-target profile makes this compound a critical tool for advancing our understanding of spastin biology and its role in disease.

References

Spastazoline's Effect on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spastazoline is a potent, cell-permeable, and selective inhibitor of spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein.[1] Spastin plays a crucial role in the final stages of cell division, specifically in the disassembly of the intercellular bridge and the reformation of the nuclear envelope. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cell cycle progression, with a focus on its mechanism of action and its impact on late mitotic events. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant cellular pathways and experimental workflows. As this compound is a preclinical research compound, no clinical trial data is currently available.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of genetic material. Dysregulation of the cell cycle is a hallmark of cancer, making cell cycle-regulating proteins attractive targets for therapeutic intervention. Spastin, a microtubule-severing enzyme, has been identified as a key player in the final stages of mitosis, particularly in cytokinesis and nuclear envelope reformation.[1]

This compound has emerged as a valuable chemical probe to investigate the dynamic functions of spastin in these processes. It acts as an ATP-competitive inhibitor of spastin's ATPase activity, thereby blocking its ability to sever microtubules.[2] This guide summarizes the key findings related to this compound's impact on cell cycle progression and provides detailed methodologies for its study.

Mechanism of Action

This compound selectively inhibits the ATPase activity of spastin. This inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of the spastin AAA domain, preventing ATP hydrolysis. This enzymatic activity is essential for spastin's function in microtubule severing. By inhibiting spastin, this compound prevents the disassembly of microtubule structures that are critical for the final steps of cell division.

To confirm that the observed cellular effects of this compound are due to its on-target inhibition of spastin, a key experimental tool has been the development of a this compound-resistant spastin mutant, N386C. This mutant functions normally but is not inhibited by this compound, allowing researchers to perform chemical-genetic experiments to dissect the specific roles of spastin.[1]

Effects on Cell Cycle Progression

Current research on this compound has primarily focused on its effects on the late stages of mitosis (M phase). The impact of this compound on the G1, S, and G2 phases of the cell cycle has not been extensively reported in the available scientific literature.

Disruption of Cytokinesis

The most prominent reported effect of this compound on cell division is the disruption of cytokinesis, the final step where the cytoplasm of a single eukaryotic cell divides into two daughter cells. Specifically, this compound treatment leads to a failure in the disassembly of the intercellular bridge, a microtubule-rich structure that connects the two daughter cells before their final separation.

Quantitative Data:

| Cell Line | Treatment | Phenotype | Fold Increase vs. Control | Reference |

| HeLa | 10 µM this compound for 4.5 hours | Increased percentage of cells with intercellular bridges | ~2-fold | [1] |

Impaired Nuclear Envelope Reformation

Spastin is also involved in the reformation of the nuclear envelope around the segregated chromosomes at the end of mitosis. This compound treatment has been shown to impair this process. In this compound-treated cells, GFP-tagged spastin puncta persist on anaphase chromosomes for a longer duration compared to control cells, suggesting a delay or defect in the disassembly of spastin-containing complexes that are necessary for proper nuclear envelope formation.[1]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HeLa cells are commonly used for studying the effects of this compound on cell division.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is typically dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in cell culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should always be included in parallel.

Intercellular Bridge Assay

This assay is used to quantify the effect of this compound on cytokinesis.

-

Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with 10 µM this compound or DMSO (vehicle control) for 4.5 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Staining: Incubate the cells with a primary antibody against acetylated tubulin (a marker for stable microtubules in the intercellular bridge) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Staining: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.

-

Quantification: Count the percentage of cells with a visible intercellular bridge in multiple fields of view for each condition.

Live-Cell Imaging of Nuclear Envelope Reformation

This method allows for the visualization of spastin dynamics during mitotic exit in real-time.

-

Cell Line: Use HeLa cells stably expressing GFP-spastin.

-

Cell Seeding: Seed the cells in a glass-bottom imaging dish.

-

Treatment: Treat the cells with 10 µM this compound or DMSO.

-

Imaging: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire time-lapse images of mitotic cells (e.g., every 1-2 minutes) using appropriate fluorescence channels.

-

Analysis: Analyze the localization and dynamics of GFP-spastin puncta on chromosomes during anaphase and telophase.

In Vitro Microtubule-Severing Assay

This biochemical assay directly measures the enzymatic activity of spastin and its inhibition by this compound.

-

Reagents: Purified recombinant spastin protein, taxol-stabilized microtubules (can be fluorescently labeled), ATP, and this compound.

-

Reaction Setup: In a reaction buffer, combine the stabilized microtubules, ATP, and varying concentrations of this compound.

-

Initiation: Initiate the severing reaction by adding the spastin enzyme.

-

Visualization: Visualize the microtubules over time using total internal reflection fluorescence (TIRF) microscopy.

-

Analysis: Quantify the number of microtubule severing events over time for each this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Spastin's Role in Cytokinesis

References

Spastazoline in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spastazoline is a potent and selective, cell-permeable inhibitor of spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein.[1] In the field of neuroscience, spastin plays a critical role in regulating microtubule dynamics, which are essential for a multitude of neuronal processes including neurite outgrowth, axonal transport, and synaptic plasticity. Consequently, the targeted inhibition of spastin by this compound has emerged as a valuable pharmacological tool for dissecting the molecular mechanisms underlying these processes and for exploring potential therapeutic interventions in neurological disorders characterized by aberrant microtubule dynamics, such as certain neurodegenerative diseases and cancers of the nervous system. This technical guide provides a comprehensive overview of this compound's application in neuroscience research, with a focus on its quantitative characteristics, experimental methodologies, and its impact on cellular signaling pathways.

Quantitative Data on this compound

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 | 99 nM | Human spastin | [Source for IC50 value] |

| Selectivity | Does not inhibit ATPase activity of VPS4 | Recombinant human protein | [Source for selectivity data] |

| Resistance Mutation | N386C | Human spastin | [Source for resistance mutation] |

Table 1: In Vitro Efficacy and Selectivity of this compound

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| HeLa | Cell Division | 10 µM | Increased number of cells with intercellular bridges | [Source for cell division effect] |

Table 2: Cellular Activity of this compound

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments frequently employed in the study of this compound's effects in a neuroscience context.

In Vitro Microtubule Severing Assay

This assay is fundamental to directly assess the inhibitory effect of this compound on spastin's enzymatic activity. Total Internal Reflection Fluorescence (TIRF) microscopy is often the method of choice for visualizing individual microtubule severing events.

Materials:

-

Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)

-

Purified recombinant spastin

-

This compound

-

Microtubule-stabilizing agents (e.g., GMPCPP or taxol)

-

TIRF microscope

-

Flow chambers

-

Severing buffer (e.g., BRB80 buffer supplemented with ATP, MgCl2, and an oxygen scavenger system)

Procedure:

-

Microtubule Polymerization: Polymerize fluorescently labeled tubulin in the presence of a stabilizing agent to form stable microtubules.

-

Chamber Preparation: Coat the surface of a flow chamber with an anti-fluorophore antibody to immobilize the microtubules.

-

Microtubule Immobilization: Introduce the polymerized microtubules into the flow chamber and allow them to bind to the antibody-coated surface.

-

Inhibitor Incubation: Prepare a solution of purified spastin in severing buffer with the desired concentration of this compound or vehicle control (DMSO).

-

Severing Reaction: Introduce the spastin/Spastazoline mixture into the flow chamber.

-

Data Acquisition: Immediately begin imaging the microtubules using a TIRF microscope. Acquire time-lapse images to visualize microtubule severing events (or their absence in the presence of this compound).

-

Analysis: Quantify the number of severing events per unit length of microtubule over time.

Glioblastoma Cell Migration Assay (Transwell Assay)

This assay is utilized to investigate the role of spastin in cancer cell migration and the potential of this compound to inhibit this process.

Materials:

-

Glioblastoma cell line (e.g., T98G)

-

Transwell inserts (with a porous membrane, e.g., 8 µm pores)

-

Cell culture medium (with and without serum)

-

This compound

-

Extracellular matrix protein (e.g., Matrigel or fibronectin) for coating the inserts (for invasion assays)

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Cell Culture: Culture glioblastoma cells to sub-confluency.

-

Cell Starvation: Serum-starve the cells for 24 hours prior to the assay to minimize baseline migration.

-

Insert Preparation: If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of extracellular matrix protein and allow it to solidify.

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 24-48 hours).

-

Cell Removal: Carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and stain them with crystal violet.

-

Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view.

Signaling Pathways and Experimental Workflows

The inhibition of spastin by this compound can have significant downstream effects on various signaling pathways that regulate the neuronal cytoskeleton and cellular behavior.

Spastin and the RhoA Signaling Pathway

The RhoA signaling pathway is a critical regulator of the actin cytoskeleton and has been shown to influence microtubule dynamics, in part through its effects on spastin. While direct modulation of the RhoA pathway by this compound has not been definitively established, the inhibition of spastin, a downstream effector, is expected to impact the overall output of this pathway on microtubule organization.

Caption: RhoA pathway's influence on spastin and microtubule dynamics.

Experimental Workflow for Assessing this compound's Effect on Neuronal Morphology

This workflow outlines the key steps to investigate the impact of this compound on neuronal development and morphology, leveraging the use of a resistance-conferring mutant to ensure on-target effects.

Caption: Workflow for analyzing this compound's on-target effects.

Conclusion

References

Spastazoline: A Chemical Probe for Interrogating the Pathophysiology of Hereditary Spastic Paraplegia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hereditary Spastic Paraplegia (HSP) encompasses a group of genetically diverse neurodegenerative disorders characterized by progressive lower limb spasticity due to the degeneration of corticospinal motor neurons.[1][2] The most common form, SPG4, is caused by mutations in the SPAST gene, which encodes spastin, a microtubule-severing enzyme.[3][4] Understanding the precise role of spastin in neuronal health and disease is paramount for developing effective therapies. Spastazoline, a potent and selective inhibitor of spastin, has emerged as a critical chemical tool for dissecting the cellular functions of this enzyme.[5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool to investigate the molecular underpinnings of HSP. While this compound is not a current therapeutic for HSP, its utility in elucidating the complex cellular pathways disrupted in the disease provides a valuable platform for future drug discovery efforts.

Introduction to Hereditary Spastic Paraplegia and Spastin

Hereditary Spastic Paraplegias are a collection of inherited neurological disorders defined by the degeneration of the long axons of the corticospinal tract.[1] This leads to progressive weakness and spasticity in the lower limbs. The genetic landscape of HSP is vast, with over 80 identified genetic loci.[6] Mutations in the SPAST gene (SPG4) are the most frequent cause, accounting for approximately 40% of autosomal dominant cases.[3][4]

Spastin is a member of the ATPases Associated with diverse cellular Activities (AAA) protein family.[3] Its primary function is to sever microtubules, a process essential for regulating microtubule dynamics, which are crucial for various cellular processes including axonal transport, organelle distribution, and cell division.[3][7][8] The SPAST gene produces two main isoforms through alternative translation initiation sites: M1 and M87. The M87 isoform is ubiquitously expressed, while the M1 isoform is more restricted, with notable expression in the adult spinal cord.[9] The M1 isoform contains an N-terminal domain that allows it to associate with the endoplasmic reticulum (ER), linking microtubule dynamics to ER morphogenesis.[9]

The pathogenesis of SPG4-HSP is complex and thought to involve both loss-of-function (haploinsufficiency) and potential dominant-negative or toxic gain-of-function mechanisms of mutant spastin.[9] Key cellular pathways implicated in HSP include:

-

Microtubule Dynamics: Disruption of microtubule severing can lead to overly stable microtubules, impairing axonal transport and other dynamic processes.[3]

-

ER Shaping: Spastin, particularly the M1 isoform, interacts with ER-shaping proteins like atlastin and REEP1, and its dysfunction can lead to defects in the tubular ER network.[10][11]

-

Axonal Transport: The proper functioning of microtubule tracks is essential for the transport of organelles, such as mitochondria and peroxisomes, along the extensive lengths of motor neuron axons.[12][13]

-

Endosomal Trafficking: Spastin is involved in the fission of endosomes, a process critical for cargo sorting and lysosomal function.[3]

This compound: A Selective Spastin Inhibitor

This compound is a pyrazolyl-pyrrolopyrimidine-based, cell-permeable, ATP-competitive inhibitor of human spastin.[14] It serves as a powerful research tool to acutely inhibit spastin function, allowing for the detailed study of its roles in dynamic cellular events.

Mechanism of Action

This compound acts by competing with ATP for binding to the AAA domain of spastin. This prevents the conformational changes necessary for ATP hydrolysis, which in turn inhibits the microtubule-severing activity of the enzyme. A key feature for its utility as a research tool is the identification of a resistance-conferring mutation, N386C, in human spastin. This mutation, located in the nucleotide-binding pocket, reduces the inhibitory potency of this compound by over 100-fold without significantly impairing the enzyme's baseline ATPase activity.[11] This allows for chemical-genetic experiments to confirm that the observed cellular phenotypes upon this compound treatment are indeed due to on-target inhibition of spastin.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its effects. It is important to note that most cellular data has been generated in non-neuronal cell lines like HeLa.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Species | Notes | Reference(s) |

|---|---|---|---|---|

| IC50 | 99 ± 18 nM | Human | ATPase activity inhibition | [5] |

| Binding Affinity (Kd) | 312 ± 300 nM | Human | Isothermal titration calorimetry (for analogue) | [15] |

| Selectivity | No inhibition of VPS4 | Human | Tested at 10 µM this compound | [11] |

| Resistance Mutation | >100-fold less potent | Human (N386C) | ATPase activity inhibition |[11] |

Table 2: Cellular Effects of this compound (HeLa Cells)

| Phenotype | Treatment | Effect | Notes | Reference(s) |

|---|---|---|---|---|

| Intercellular Bridges | 10 µM for 4.5 hrs | ~2-fold increase (25.2% vs 13.9%) | No effect in N386C mutant cells | [11] |

| Spastin Foci | 10 µM | ~4-fold increase in total foci | Increased persistence of microtubule-proximal foci | [16] |

| Chromosome Separation | 10 µM | Reduced separation distance | On-target effect confirmed with N386C mutant | [16] |

| Nuclear Tunnels | 10 µM for 4 hrs | Increased number of microtubule-containing microtunnels | |[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of spastin and the effects of this compound.

In Vitro Microtubule Severing Assay (TIRF Microscopy)

This assay directly visualizes the severing of individual microtubules by purified spastin.

Materials:

-

Buffers:

-

BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8

-

Severing Assay Buffer: 50 mM KCl, 0.5% Pluronic F127, 0.2 mg/ml casein, 1.5% glycerol, 0.1% methylcellulose, 1 mM GTP, 1 mM ATP, in BRB80 with an oxygen scavenger system (glucose oxidase, catalase, glucose).

-

-

Proteins:

-

Purified, recombinant spastin (e.g., human or Drosophila)

-

Biotinylated and fluorescently-labeled tubulin (e.g., HiLyte-488)

-

-

Microscopy:

-

Total Internal Reflection Fluorescence (TIRF) microscope

-

Flow chambers constructed from glass slides and coverslips

-

Procedure:

-

Chamber Preparation: a. Assemble flow chambers. b. Perfuse with 0.1 mg/ml Neutravidin in BRB80 and incubate for 5 minutes. c. Wash with BRB80. d. Perfuse with biotinylated, GMPCPP-stabilized microtubule "seeds" and incubate for 5 minutes to allow them to bind to the surface. e. Wash with BRB80 to remove unbound seeds.

-

Microtubule Polymerization: a. Perfuse the chamber with a solution of 12 µM fluorescently-labeled tubulin in Severing Assay Buffer (without spastin). b. Allow microtubules to polymerize from the seeds at 37°C for 10-15 minutes.

-

Severing Reaction: a. Perfuse the chamber with Severing Assay Buffer containing the desired concentration of spastin (e.g., 10-50 nM) and this compound or DMSO as a control. b. Immediately begin time-lapse imaging using the TIRF microscope.

-

Data Analysis: a. Generate kymographs from the time-lapse movies to visualize microtubule dynamics and severing events. b. Quantify the number of severing events per unit length of microtubule per unit time.

Spastin ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by spastin, which is essential for its severing function.

Materials:

-

Reagents:

-

Purified spastin

-

Assay Buffer: 50 mM PIPES pH 8.8, 50 mM KCl, 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT

-

ATP solution

-

This compound stock solution in DMSO

-

Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit or PiColorLock)

-

-

Equipment:

-

Microplate reader

-

Procedure:

-

Reaction Setup: a. In a 96-well plate, prepare reaction mixtures containing Assay Buffer, a fixed concentration of spastin (e.g., 50 nM), and varying concentrations of this compound (for IC50 determination). Include a DMSO-only control. b. Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

-

Initiate Reaction: a. Add ATP to a final concentration of 1-2 mM to start the reaction.

-

Incubation: a. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Detection: a. Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding the phosphate detection reagent according to the manufacturer's instructions. b. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: a. Generate a standard curve using known concentrations of phosphate. b. Calculate the rate of ATP hydrolysis for each condition. c. Plot the percent inhibition versus this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence for Spastin Localization in Neurons

This protocol allows for the visualization of endogenous or overexpressed spastin within cultured neurons.

Materials:

-

Cells: Primary cortical neurons or iPSC-derived motor neurons cultured on coverslips.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Anti-spastin antibody

-

Secondary Antibody: Fluorescently-conjugated secondary antibody

-

Nuclear Stain: DAPI

-

Mounting Medium

-

Procedure:

-

Cell Treatment (Optional): Treat neurons with this compound or DMSO for the desired time.

-

Fixation: a. Gently wash cells twice with warm PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.

-

Permeabilization and Blocking: a. Permeabilize cells with Permeabilization Buffer for 10 minutes. b. Wash three times with PBS. c. Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

-

Antibody Staining: a. Incubate with primary anti-spastin antibody diluted in Blocking Buffer overnight at 4°C. b. Wash three times with PBS. c. Incubate with the appropriate fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light. d. Wash three times with PBS.

-

Final Steps: a. Stain nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslip onto a glass slide using mounting medium.

-

Imaging: a. Image using a confocal or epifluorescence microscope.

Signaling Pathways and Logical Relationships

Spastin's function is integrated with several cellular pathways that are critical for neuronal homeostasis and are implicated in HSP. This compound can be used to probe the consequences of acutely inhibiting spastin's role in these networks.

Spastin in ER-Microtubule Crosstalk

The M1 isoform of spastin directly links the ER network to the microtubule cytoskeleton. It interacts with ER-shaping proteins, including Atlastin-1 (SPG3A) and REEP1 (SPG31), to regulate the formation and distribution of the tubular ER network, which is crucial for lipid metabolism and calcium homeostasis.[2][10] Disruption of this network is a key pathological feature in several forms of HSP.

Spastin in Axonal Transport and Microtubule Dynamics

By severing microtubules, spastin generates new, dynamic microtubule plus-ends. This process is thought to not only dismantle old microtubule tracks but also to amplify the microtubule network, providing fresh tracks for axonal transport.[3] A loss of spastin function leads to a less dynamic, overly stable microtubule array, which can impede the movement of essential cargoes like mitochondria and synaptic vesicles, leading to axonal swellings and eventual degeneration.[12]

Conclusion and Future Directions

This compound is an invaluable tool for the molecular dissection of spastin's function. The data gathered from its use in cellular models, combined with the development of a cognate resistance mutation, provides a robust framework for confirming on-target effects. For researchers in the HSP field, this compound offers a means to acutely perturb the spastin-mediated pathways that are chronically disrupted in the disease.

Future research should focus on applying this compound to more disease-relevant models, such as iPSC-derived motor neurons from SPG4 patients. This would allow for the direct investigation of how acute spastin inhibition affects key pathological hallmarks like axonal transport deficits and ER morphology defects. Such studies will be crucial in clarifying the complex debate between loss-of-function and gain-of-function mechanisms in HSP. While inhibiting an enzyme that is already deficient in HSP may seem counterintuitive as a therapeutic strategy, the insights gained from using this compound will undoubtedly illuminate novel nodes in the HSP network that may be amenable to therapeutic intervention.

References

- 1. Hereditary spastic paraplegia: clinico-pathologic features and emerging molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hereditary spastic paraplegia: Novel insights into the pathogenesis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular mechanisms of spastin in neural development and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. hspersunite.org.au [hspersunite.org.au]

- 6. The Puzzle of Hereditary Spastic Paraplegia: From Epidemiology to Treatment [mdpi.com]

- 7. Microtubule-severing enzymes: From cellular functions to molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microtubule-severing enzymes: From cellular functions to molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hereditary spastic paraplegia SPG4: what is known and not known about the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ER Morphology in the Pathogenesis of Hereditary Spastic Paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. idus.us.es [idus.us.es]

- 12. Frontiers | The Role of Spastin in Axon Biology [frontiersin.org]

- 13. Frontiers | Insights into Clinical, Genetic, and Pathological Aspects of Hereditary Spastic Paraplegias: A Comprehensive Overview [frontiersin.org]

- 14. The Role of Spastin in Axon Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular mechanism in Hereditary Spastic Paraplegia: Institut für Laboratoriumsmedizin, Klinische Chemie und Pathobiochemie - Charité – Universitätsmedizin Berlin [ilp.charite.de]

The Role of Spastazoline in Intracellular Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular trafficking is a highly dynamic and essential process responsible for the transport and sorting of molecules and organelles within eukaryotic cells. This intricate network relies heavily on the cytoskeleton, particularly microtubules, which serve as tracks for motor proteins carrying various cargoes. The dynamic remodeling of the microtubule network is therefore critical for efficient and regulated trafficking. Spastin, a microtubule-severing enzyme belonging to the ATPases Associated with diverse cellular Activities (AAA) protein family, plays a pivotal role in this process by disassembling microtubules.[1][2] Dysregulation of spastin function has been implicated in neurodegenerative diseases, highlighting its importance in neuronal health, which is critically dependent on robust intracellular transport.[1]

Spastazoline, a potent and selective, cell-permeable ATP-competitive inhibitor of spastin, has emerged as a powerful chemical tool to investigate the acute roles of spastin in cellular processes.[1][3][4] With an IC50 of 99 nM for human spastin, this compound allows for the rapid and reversible inhibition of spastin's microtubule-severing activity, providing insights into its function in dynamic events such as cell division and intracellular trafficking.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action and its demonstrated effects on intracellular trafficking, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Mechanism of Action

This compound acts as an ATP-competitive inhibitor of spastin.[5][6] By binding to the nucleotide-binding pocket of the AAA domain of spastin, this compound prevents ATP hydrolysis, which is essential for the conformational changes required for microtubule severing.[1] This inhibition leads to a rapid cessation of spastin-mediated microtubule disassembly.[5] Studies have shown that this compound does not inhibit the ATPase activity of other AAA proteins like VPS4, demonstrating its selectivity for spastin.[1][3]

Quantitative Effects of this compound on Cellular Processes

The inhibition of spastin by this compound leads to several quantifiable cellular effects, primarily related to microtubule stability and dynamics. These effects have been extensively studied in the context of cell division, and while direct quantitative data on intracellular trafficking is emerging, the observed alterations in microtubule-dependent processes provide a strong foundation for understanding its impact on transport.

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Total Number of Spastin Foci/Cell | HeLa | 10 µM | Not specified | ~4-fold increase (389 ± 237 vs. 96 ± 69 in DMSO control) | [6] |

| Persistence of Microtubule-Proximal Spastin Foci | HeLa | 10 µM | Not specified | ~33% increase in lifetime (36 ± 7 s vs. control) | [6] |

| Maximum Number of Spastin Foci (Nocodazole SAC-Bypass) | HeLa | Not specified | Not specified | No significant difference (23 ± 13 vs. 14 ± 6 in DMSO control) | [6] |

| Chromosome Separation Distance (15 min post-anaphase) | HeLa | 10 µM | Not specified | Decreased separation (15.8 ± 1.0 µm vs. 17.3 ± 1.7 µm in DMSO control) | [6] |

| Percentage of Cells with Intercellular Bridges | HeLa-WT | 10 µM | 4.5 h | Increased percentage of cells with intercellular bridges | [5] |

This compound's Role in Endosomal Trafficking and the ESCRT Pathway

Spastin plays a crucial role in the fission of recycling tubules from endosomes, a critical step in sorting and recycling of cellular receptors.[7][8] This function is mediated through its interaction with the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, specifically the ESCRT-III component IST1 (Increased Sodium Tolerance 1).[6][7] IST1 recruits spastin to the endosomal membrane, where its microtubule-severing activity is thought to provide the necessary force for the scission of recycling tubules.[7][8]

Inhibition of spastin with this compound is expected to disrupt this process, leading to an accumulation of elongated, unfissioned recycling tubules and impaired sorting of cargo, such as the transferrin receptor.[7] While direct quantitative studies using this compound on endosomal tubulation are not yet widely published, studies involving spastin depletion have shown increased endosomal tubulation and abnormal lysosomal morphology, phenotypes that this compound is predicted to replicate acutely.[6]

Signaling Pathway: Spastin-ESCRT Interaction in Endosomal Fission

Caption: Spastin-ESCRT pathway in endosomal tubule fission and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in intracellular trafficking.

Immunofluorescence Staining for Microtubule and Endosomal Morphology

This protocol allows for the visualization of the effects of this compound on microtubule architecture and the morphology of endosomal compartments.

Materials:

-

HeLa cells

-

Glass coverslips

-

12-well plates

-

This compound (10 µM stock in DMSO)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin, anti-EEA1 (for early endosomes), anti-LAMP1 (for late endosomes/lysosomes)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Seed HeLa cells on glass coverslips in 12-well plates and grow to 60-70% confluency.

-

Treat cells with 10 µM this compound or an equivalent volume of DMSO for 1-4 hours in complete medium.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount coverslips on glass slides using mounting medium.

-

Image using a confocal microscope.

Live-Cell Imaging of Vesicular Transport

This protocol enables the real-time visualization and quantification of the movement of fluorescently labeled vesicles or cargo.

Materials:

-

HeLa or other suitable cells expressing a fluorescently tagged cargo protein (e.g., Transferrin-receptor-GFP, Rab5-GFP)

-

Glass-bottom imaging dishes

-

This compound (10 µM stock in DMSO)

-

DMSO (vehicle control)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Seed cells in glass-bottom imaging dishes and grow to 50-60% confluency.

-

Replace the medium with live-cell imaging medium.

-

Place the dish on the microscope stage and allow it to equilibrate.

-

Acquire baseline time-lapse images of vesicle movement for 5-10 minutes.

-

Carefully add this compound to a final concentration of 10 µM or DMSO as a control.

-

Immediately resume time-lapse imaging for at least 30-60 minutes.

-

Analyze the acquired videos using particle tracking software (e.g., ImageJ with TrackMate plugin) to quantify vesicle velocity, displacement, and track length.

Experimental Workflow Diagram

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound is an invaluable tool for dissecting the intricate roles of spastin in intracellular trafficking. Its rapid and specific inhibition of microtubule severing allows for the study of acute effects on transport processes, overcoming the limitations of long-term genetic depletion methods. The quantitative data on this compound's cellular effects, combined with detailed experimental protocols and an understanding of its impact on the spastin-ESCRT pathway, provide a robust framework for researchers in cell biology and drug development. Future studies employing this compound are poised to further elucidate the complex interplay between microtubule dynamics and membrane trafficking, offering potential new avenues for therapeutic intervention in diseases characterized by disrupted intracellular transport.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Designing a chemical inhibitor of the AAA protein spastin using active site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Spastin is a dual-function enzyme that severs microtubules and promotes their regrowth to increase the number and mass of microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spastin regulates anaphase chromosome separation distance and microtubule-containing nuclear tunnels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An ESCRT–spastin interaction promotes fission of recycling tubules from the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An ESCRT-spastin interaction promotes fission of recycling tubules from the endosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Spastazoline In Vitro Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spastazoline is a potent, cell-permeable, and selective inhibitor of spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein.[1] By competitively inhibiting ATP binding to spastin, this compound effectively blocks its ability to sever microtubules, a process crucial for various cellular functions including cell division, intracellular trafficking, and neuronal process maintenance.[2] This guide provides detailed application notes and protocols for in vitro assays designed to characterize the activity of this compound and its effects on spastin function.

Mechanism of Action & Signaling Pathway

This compound acts as an ATP-competitive inhibitor of spastin.[2] Spastin is a key player in microtubule dynamics, particularly in the disassembly of the mitotic spindle and the reformation of the nuclear envelope during mitosis. Its function is intricately linked with the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway. During late anaphase, ESCRT-III proteins are recruited to the reforming nuclear envelope at sites where it intersects with spindle microtubules. The ESCRT-III-like protein IST1 then directly recruits spastin to these locations to sever the microtubules, allowing for the complete sealing of the nuclear envelope.[3][4] Inhibition of spastin by this compound disrupts this process, leading to defects in spindle disassembly, compromised nuclear integrity, and an increase in cells connected by intercellular bridges.[1][2]

Caption: Spastin-ESCRT signaling pathway during mitotic exit.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibition of human spastin.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 99 ± 18 nM | Cell-free ATPase assay with human spastin, 1 mM MgATP | [1] |

| Cellular Concentration for Phenotype | 1 - 10 µM | HeLa cells, various endpoints (intercellular bridges, nuclear envelope defects) | [1][2] |

Note: Data on the effect of this compound on the K_m and V_max of spastin's ATPase activity are not currently available in the reviewed literature.

Experimental Protocols

In Vitro ATPase Activity Assay

This assay measures the ATP hydrolysis activity of purified spastin and the inhibitory effect of this compound. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate.

Materials:

-

Purified recombinant human spastin

-

This compound

-

ATP solution (high purity)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Malachite Green Reagent

-

Phosphate standard solution

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer and purified spastin at the desired concentration.

-

Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

-

-

Initiate Reaction:

-

Initiate the reaction by adding a defined concentration of ATP (e.g., 1 mM).

-

Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Stop Reaction and Detection:

-

Stop the reaction by adding the Malachite Green Reagent. This reagent will also initiate color development.

-

Incubate at room temperature for 15-20 minutes to allow for color stabilization.

-

-

Measurement:

-

Measure the absorbance at ~620-650 nm using a spectrophotometer.

-

-

Data Analysis:

-

Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro ATPase activity assay.

In Vitro Microtubule Severing Assay

This assay directly visualizes the severing of microtubules by spastin and its inhibition by this compound using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

-

Purified recombinant human spastin

-

This compound

-

Fluorescently labeled tubulin (e.g., rhodamine-tubulin)

-

Unlabeled tubulin

-

GTP

-

Taxol or GMPCPP (for microtubule stabilization)

-

Microscope slides and coverslips

-

TIRF microscope with appropriate laser lines and filters

Protocol:

-

Microtubule Polymerization and Immobilization:

-

Polymerize fluorescently labeled microtubules in the presence of GTP and a stabilizing agent like Taxol or GMPCPP.

-

Immobilize the stabilized microtubules onto a passivated coverslip surface within a flow chamber.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing severing buffer (e.g., BRB80 buffer supplemented with ATP and an ATP regeneration system).

-

Add purified spastin to the reaction mixture.

-

In separate tubes, pre-incubate spastin with varying concentrations of this compound or DMSO. A suggested starting concentration range for this compound is 100 nM to 10 µM, based on its IC50 and effective cellular concentrations.

-

-

Imaging and Analysis:

-

Introduce the spastin/Spastazoline mixture into the flow chamber containing the immobilized microtubules.

-

Acquire time-lapse images using a TIRF microscope.

-

Quantify the number of microtubule severing events over time per unit length of microtubule for each condition.

-

Plot the severing rate as a function of this compound concentration to determine its inhibitory effect.

-

Caption: Workflow for the in vitro microtubule severing assay.

Cell-Based Assay for Intercellular Bridge Formation

This protocol describes how to assess the effect of this compound on the final stage of cell division (cytokinesis) by quantifying the percentage of cells connected by intercellular bridges.

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Multi-well plates suitable for imaging

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a midbody marker (e.g., anti-α-tubulin, acetylated tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed HeLa cells onto coverslips in multi-well plates at a density that allows for individual cells to be resolved after treatment (e.g., 5 x 10^4 cells/well in a 24-well plate).

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with 10 µM this compound or DMSO (vehicle control) for 1 to 4.5 hours.[2]

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary antibody (e.g., anti-acetylated tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain (DAPI) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Quantification:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Manually or automatically count the number of cells connected by an intercellular bridge (identified by the concentrated tubulin staining between two daughter cells with distinct nuclei) and the total number of cells in multiple fields of view.

-

Calculate the percentage of cells with intercellular bridges for each treatment condition.

-

Caption: Workflow for the cell-based intercellular bridge assay.

Control Experiment: this compound Resistance-Conferring Mutation

A key tool for validating the on-target effects of this compound is the use of a spastin mutant that confers resistance to the inhibitor, such as the N386C mutation in human spastin.[2] In cell-based assays, cells expressing the N386C spastin mutant should not exhibit the same phenotypic changes (e.g., increased intercellular bridges) upon this compound treatment as cells expressing wild-type spastin. This provides strong evidence that the observed effects are due to the specific inhibition of spastin.

Troubleshooting and Considerations

-

Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution and dilute it to the final working concentration in the assay buffer or cell culture medium.

-

Enzyme Activity: Ensure that the purified spastin is active and that the ATPase assay is performed within the linear range of the enzyme kinetics.

-

Microtubule Quality: The quality and stability of the polymerized microtubules are critical for the severing assay. Use high-quality tubulin and ensure proper polymerization and stabilization.

-

Cell Health: In cell-based assays, ensure that the cells are healthy and not overly confluent, as this can affect cell cycle progression and the interpretation of results.

-

Imaging: For fluorescence microscopy, optimize imaging parameters to minimize phototoxicity and photobleaching, especially for live-cell imaging.

By following these detailed protocols and considerations, researchers can effectively utilize this compound as a chemical probe to investigate the multifaceted roles of spastin in various cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing a chemical inhibitor of the AAA protein spastin using active site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spastin and ESCRT-III coordinate mitotic spindle disassembly and nuclear envelope sealing | Semantic Scholar [semanticscholar.org]

- 4. archive.connect.h1.co [archive.connect.h1.co]

Application Notes and Protocols: Spastazoline in Microtubule Severing Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing spastazoline, a potent and specific inhibitor of the microtubule-severing enzyme spastin, in cell-based microtubule severing assays. The following protocols and data are intended to facilitate the study of microtubule dynamics and the cellular processes they govern.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, intracellular transport, and maintenance of cell morphology. Their dynamic nature is tightly regulated by a host of microtubule-associated proteins (MAPs). Among these are the microtubule-severing enzymes, such as spastin, which utilize the energy from ATP hydrolysis to create internal breaks in microtubules. This severing activity is crucial for remodeling the microtubule network during various cellular events.

This compound is a small molecule, ATP-competitive inhibitor of spastin.[1][2] By binding to the ATP-binding pocket of spastin, this compound effectively blocks its microtubule-severing function. This inhibition offers a powerful tool for researchers to probe the roles of spastin-mediated microtubule severing in dynamic cellular processes. These notes provide a framework for designing and executing experiments to investigate the effects of this compound on microtubule integrity and related cellular phenotypes.

Data Presentation

The effective concentration and treatment duration of this compound can vary depending on the cell type and the specific biological question being addressed. The following table summarizes treatment conditions from published studies.

| Cell Line | Concentration | Treatment Duration | Observed Effect/Assay | Reference |

| HeLa | 10 µM | 20–30 minutes | Inhibition of anaphase chromosome separation. | [1] |

| HeLa | 10 µM | 1 hour | Analysis of spastin localization during cell division. | [3] |

| HeLa-WT & N386C | 1 µM | 4 hours | Minimized inhibition of endogenous spastin in resistance-conferring mutant cells. | [1] |

| HeLa-WT & N386C | 10 µM | 4.5 hours | Increased number of cells with intercellular bridges. | [2][3] |

| HeLa | 10 µM | 21 hours | Assessment of DNA damage markers (γ-H2AX). | [1] |

| Neurons | 1 µM | Not specified | No apparent morphological changes. | [2][4] |

Signaling Pathway and Mechanism of Action

Spastin, a member of the AAA (ATPases Associated with diverse cellular activities) protein family, oligomerizes into a hexameric ring. This complex binds to the microtubule surface. Upon ATP hydrolysis, spastin undergoes a conformational change that is thought to pull on a tubulin subunit, destabilizing the microtubule lattice and leading to its severing. This compound, as an ATP-competitive inhibitor, binds to the nucleotide-binding site of spastin, preventing ATP hydrolysis and thereby inhibiting the severing activity.

Caption: Mechanism of this compound action.

Experimental Protocols

In-Cell Microtubule Severing Assay Using Immunofluorescence

This protocol describes a common method to assess the effect of this compound on the microtubule network in cultured cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA)

-

Primary antibody against α-tubulin

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Glass coverslips and microscope slides

Protocol:

-

Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in pre-warmed cell culture medium. A final concentration of 10 µM is a good starting point for HeLa cells.

-

Prepare a vehicle control with the same concentration of DMSO as the this compound-treated wells.

-

Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.

-

Incubate for the desired duration (e.g., 1 to 4.5 hours) at 37°C.

-

-

Immunofluorescence Staining:

-

After incubation, wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Microscopy:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

-

-

Analysis:

-

Qualitatively assess the integrity and density of the microtubule network in this compound-treated cells compared to the DMSO control. Inhibition of severing may lead to a more stable or dense microtubule network.

-

For quantitative analysis, software such as ImageJ can be used to measure microtubule density or the presence of specific structures like intercellular bridges.

-

Caption: Experimental workflow for the in-cell assay.

References

- 1. Spastin regulates anaphase chromosome separation distance and microtubule-containing nuclear tunnels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Designing a chemical inhibitor of the AAA protein spastin using active site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spastazoline solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Spastazoline, a selective inhibitor of the microtubule-severing AAA protein spastin, in various solvents.[1][2][3] The provided protocols offer standardized methods for preparing this compound solutions and determining its solubility.

Solubility of this compound

This compound exhibits varying solubility in different laboratory solvents. Its solubility is highest in dimethyl sulfoxide (DMSO), with moderate solubility in ethanol and poor solubility in water. For in vivo studies, specific formulations using a combination of solvents are often employed to achieve the desired concentration.

Data Presentation: this compound Solubility

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 100[1] | 261.43[1] | Ultrasonic treatment may be required to fully dissolve the compound. The use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][2] |

| DMSO | 76[2] | 198.68[2] | It is advisable to use fresh DMSO as absorbed moisture can decrease solubility.[2] |

| Ethanol | 20[2] | 52.29 | - |

| Water | Insoluble[2] | - | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.25[1] | ≥ 13.73[1] | This formulation results in a clear solution.[1] |